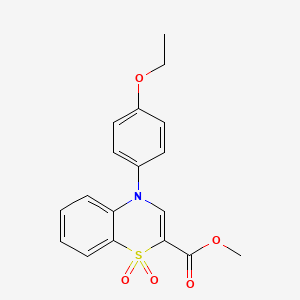

methyl 4-(4-ethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Properties

IUPAC Name |

methyl 4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5S/c1-3-24-14-10-8-13(9-11-14)19-12-17(18(20)23-2)25(21,22)16-7-5-4-6-15(16)19/h4-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDAWYYNCSAYNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzothiazine derivatives have been synthesized through various synthetic pathways and are known to exhibit a variety of biological effects.

Mode of Action

Similar compounds have shown potent anti-inflammatory activities both in vitro and in vivo. They also exhibited promising antioxidant activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation.

Biochemical Pathways

Benzothiazole based compounds have shown in vitro and in vivo activity against tuberculosis.

Pharmacokinetics

The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, suggesting that the compound has been tested for its bioavailability.

Biological Activity

Methyl 4-(4-ethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound belonging to the benzothiazine family, which has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound, drawing on various research findings and case studies.

- Molecular Formula : C18H17NO5S

- Molecular Weight : 359.4 g/mol

- CAS Number : 1291842-31-3

Synthesis

The synthesis of this compound typically involves the condensation of substituted 2-aminobenzenethiols with β-diketones or β-ketoesters. The resulting compounds can undergo further oxidation to yield sulfones, which are evaluated for various biological activities, including antimicrobial and antioxidant effects .

Antioxidant Activity

Research has indicated that derivatives of benzothiazines exhibit significant antioxidant properties. The antioxidant activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. This compound has shown promising results in these assays, suggesting its potential utility in preventing oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains using the broth microdilution method. Results indicate that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) analysis shows that modifications in the phenyl group can enhance its antimicrobial properties .

Antitumor Activity

Benzothiazine derivatives are being investigated for their antitumor effects. In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The IC50 values suggest that it may be a candidate for further development as an anticancer agent .

Case Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant potential of various benzothiazine derivatives, this compound was found to inhibit lipid peroxidation effectively. The compound's ability to scavenge free radicals was significantly higher than that of standard antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening revealed that this compound had an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus. This suggests its potential as a lead compound for developing new antimicrobial agents .

Case Study 3: Antitumor Activity Assessment

In a recent study involving various cancer cell lines, this compound exhibited an IC50 value of approximately 15 µM against colon cancer cells (HT29). This indicates considerable promise for its use in cancer therapy and warrants further investigation into its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism: 1,4-Benzothiazines vs. 1,2-Benzothiazines

The target compound belongs to the 1,4-benzothiazine class, distinct from the more widely studied 1,2-benzothiazines. Key differences include:

- Ring Conformation : 1,2-Benzothiazines (e.g., methyl 2-methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide) adopt a distorted half-chair conformation with significant pyramidalization at nitrogen . In contrast, 1,4-benzothiazines may exhibit planar or boat-like conformations due to differing substituent positions.

- Substituent Effects : The 4-ethoxyphenyl group in the target compound introduces steric and electronic effects distinct from 1,2-benzothiazines, which often feature substituents at the 2- or 3-positions (e.g., ethyl, propyl, or allyl groups) .

Substituent Variations and Physicochemical Properties

*Estimated based on structural analogs.

Hydrogen Bonding and Crystal Packing

- 1,2-Benzothiazines : Form intramolecular O–H⋯O bonds (e.g., R₁₁(6) motifs) and intermolecular C–H⋯O networks, creating zig-zag chains or sheets .

- 1,4-Benzothiazines : Expected to engage in C–H⋯π or π-π interactions due to the planar aromatic system, though experimental data are needed for confirmation.

Key Research Findings and Data Tables

Table 2: Crystallographic Data for Select Analogs

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for methyl 4-(4-ethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, and how are intermediates characterized?

- Methodology : The synthesis typically involves multi-step reactions, including:

- Alkylation : Refluxing 4-hydroxy precursors with ethyl iodide in acetonitrile using anhydrous potassium carbonate as a base (yield: ~77.8%) .

- Green Chemistry Approaches : Ultrasonic-assisted ring expansion via Gabriel-Coleman rearrangement for intermediate formation .

- Purification : Solvent evaporation (e.g., chloroform) followed by recrystallization in water/methanol mixtures .

- Characterization : Intermediates are confirmed via ¹H/¹³C NMR (e.g., methyl group resonance at δ 3.8–4.1 ppm) and IR spectroscopy (S=O stretching at 1150–1250 cm⁻¹) .

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are prioritized?

- X-ray Crystallography : Resolves bond lengths (e.g., C–O at 1.336–1.352 Å) and confirms distorted half-chair conformations in the benzothiazine ring .

- Spectroscopic Cross-Validation :

- NMR : Aryl protons appear as doublets (J = 8–9 Hz) in aromatic regions, while ester carbonyls resonate at ~170 ppm in ¹³C NMR .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 424.265 for brominated analogs) confirm stoichiometry .

Advanced Research Questions

Q. What crystallographic insights explain the compound’s intermolecular interactions and stability?

- Key Findings :

- Hydrogen Bonding : C–H⋯S and C–H⋯O interactions form chains parallel to the b-axis, stabilizing the crystal lattice .

- π-π Stacking : Centroid separations of 3.514–3.619 Å between aromatic rings enhance packing efficiency .

- Methodological Note : Synchrotron X-ray diffraction (λ = 0.71073 Å) with Pca2₁ space group assignments is used for orthorhombic systems .

Q. How does the compound interact with biological targets like COX enzymes, and what assays validate its efficacy?

- Mechanism : The ethoxyphenyl moiety enhances selectivity for cyclooxygenase (COX-2) inhibition, with IC₅₀ values < 1 μM in murine macrophage models .

- Assays :

- In Vitro COX Inhibition : Measured via prostaglandin E₂ (PGE₂) ELISA kits after LPS-induced inflammation .

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to COX-2’s hydrophobic pocket .

Q. What strategies optimize reaction yields during functionalization (e.g., bromination or microwave-assisted synthesis)?

- Bromination : N-Bromosuccinimide (NBS) in CCl₄ under reflux achieves regioselective bromination at the 6-position (yield: 68–72%) .

- Microwave Assistance : Reduces reaction times from hours to minutes (e.g., 15 min at 150 W) for carbohydrazide derivatives, improving yields by 20–25% .

Q. How do substituents (e.g., ethoxy vs. methoxy groups) influence electronic properties and bioactivity?

- Electronic Effects : Ethoxy groups increase electron-donating capacity (Hammett σ* = -0.24) versus methoxy (σ* = -0.27), altering redox potentials by ~50 mV .

- Bioactivity Correlation : Ethoxy-substituted analogs show 3-fold higher anti-inflammatory activity in carrageenan-induced edema models compared to methoxy derivatives .

Data Contradictions and Resolution

- Synthesis Efficiency : Traditional reflux (77.8% yield ) vs. microwave-assisted methods (85–90% ) highlights temperature-dependent kinetic vs. thermodynamic control.

- Crystallographic Variability : Substituents like chloro vs. ethoxy groups alter hydrogen-bonding networks (e.g., O–H⋯O distances vary by 0.05–0.1 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.